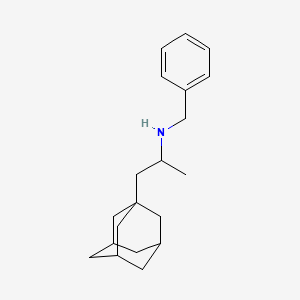

1-(1-adamantyl)-N-benzylpropan-2-amine

Description

1-(1-Adamantyl)-N-benzylpropan-2-amine is a tertiary amine featuring a rigid adamantane cage attached to the first carbon of a propan-2-amine backbone, with a benzyl group substituted on the nitrogen atom. Adamantane, a diamondoid hydrocarbon, confers exceptional steric bulk and lipophilicity, which can enhance membrane permeability and binding affinity to hydrophobic biological targets . This compound is part of a broader class of adamantane derivatives studied for their pharmacological properties, including antiviral, neuroactive, and enzyme-inhibitory effects .

Properties

CAS No. |

56558-44-2 |

|---|---|

Molecular Formula |

C20H29N |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

1-(1-adamantyl)-N-benzylpropan-2-amine |

InChI |

InChI=1S/C20H29N/c1-15(21-14-16-5-3-2-4-6-16)10-20-11-17-7-18(12-20)9-19(8-17)13-20/h2-6,15,17-19,21H,7-14H2,1H3 |

InChI Key |

DTMWDBKFHSFBDO-UHFFFAOYSA-N |

SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |

Other CAS No. |

56558-44-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-Methyl-1-(2-phenyl-1-adamantyl)propan-2-amine (Lrcl 1148)

- Structure : Differs by replacing the benzyl group with a methyl group and introducing a phenyl substituent on the adamantane ring.

- Its hydrochloride salt (CAS 31897-80-0) suggests improved aqueous solubility for pharmacological applications .

- Activity : Likely shares neuroactive properties with the target compound due to the adamantane core, but the phenyl substitution may alter receptor specificity.

(b) 4-(1-Adamantyl)benzenesulfonamide (AdBeSA)

- Structure : Replaces the propan-2-amine backbone with a sulfonamide-linked benzene ring.

- Properties : The sulfonamide group increases polarity, reducing logP compared to the target compound. This modification enhances solubility but may limit blood-brain barrier penetration.

- Activity: Demonstrated MHC loading enhancer (MLE) activity in immunological studies, suggesting divergent applications from the amine-based target compound .

(c) 1-Propionyladamantane (AdPr)

- Structure : Features a propionyl group instead of the propan-2-amine chain.

- However, the absence of a nitrogen atom eliminates amine-related receptor interactions.

- Activity : Primarily explored in metabolic studies rather than neuropharmacology .

Non-Adamantane Analogues with Similar Amine Backbones

(a) N-Benzylpropan-2-amine

- Structure : Lacks the adamantyl group, retaining only the benzyl-propan-2-amine framework.

- Properties : Reduced molecular weight (MW ≈ 163.25 g/mol vs. ~297.45 g/mol for the target compound) and lower logP, implying higher aqueous solubility but reduced membrane permeability.

- Activity : Simpler analogues like this are precursors in stimulant synthesis (e.g., amphetamines) but lack the target’s adamantane-driven pharmacokinetic advantages .

(b) 1-Phenylpropan-2-amine

- Structure : A primary amine with a phenyl group on the first carbon.

- Properties : The absence of both adamantane and benzyl groups results in minimal steric bulk and lower lipophilicity (logP ≈ 1.5).

- Activity : Core structure of amphetamine derivatives, with documented stimulant effects; contrasts with the target compound’s likely neuroactive profile modulated by adamantane .

Comparative Data Table

Research Findings and Implications

- Adamantane Impact : The adamantyl group in this compound significantly increases lipophilicity (logP ~4.2), favoring interactions with lipid-rich environments like the central nervous system. However, this may also reduce water solubility, necessitating formulation adjustments (e.g., salt forms) .

- Benzyl vs. Methyl Substitution : Compared to N-methyl analogues, the benzyl group enhances aromatic stacking but may introduce metabolic vulnerabilities (e.g., cytochrome P450 oxidation) .

- Activity Divergence : Adamantane derivatives with sulfonamide or ketone groups (e.g., AdBeSA, AdPr) exhibit distinct biological roles, underscoring the propan-2-amine backbone’s importance in neuroactive applications .

Preparation Methods

Reductive Amination of 1-Adamantyl Ketones

A plausible route involves reductive amination between 1-adamantanecarbaldehyde and benzylpropan-2-amine. This method leverages the electrophilicity of the adamantyl carbonyl group and the nucleophilic nature of the amine.

Procedure :

- Condensation : React 1-adamantanecarbaldehyde with benzylpropan-2-amine in a polar aprotic solvent (e.g., dichloromethane) under acidic catalysis (e.g., acetic acid) to form an imine intermediate.

- Reduction : Treat the imine with a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a palladium catalyst.

Key Considerations :

- The adamantyl group’s steric bulk may slow imine formation, necessitating prolonged reaction times or elevated temperatures.

- Selective reduction of the imine over other functional groups requires careful choice of reductant.

Table 1: Representative Conditions for Reductive Amination

Alkylation of N-Benzylpropan-2-Amine with 1-Adamantyl Halides

Direct alkylation using 1-adamantyl bromide or iodide represents a straightforward approach, though steric hindrance may limit efficiency.

Procedure :

- Nucleophilic Substitution : Combine N-benzylpropan-2-amine with 1-adamantyl bromide in a polar solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to deprotonate the amine and facilitate SN2 displacement.

- Purification : Isolate the product via column chromatography (ethyl acetate/hexane gradient).

Mechanistic Challenges :

- The adamantyl group’s rigidity impedes backside attack in SN2 mechanisms, favoring elimination or requiring elevated temperatures.

- Alternative pathways, such as radical-mediated alkylation, may improve yields but require specialized initiators (e.g., AIBN).

Table 2: Alkylation Reaction Parameters

| Parameter | Detail | Source Citation |

|---|---|---|

| Adamantyl Halide | 1-Adamantyl bromide | |

| Base | K2CO3, Et3N | |

| Solvent | DMF, acetonitrile | |

| Temperature | 80–100°C |

Palladium-Catalyzed C–N Coupling

Palladium-mediated cross-coupling offers a modular route, particularly for introducing the adamantyl group to pre-functionalized amines.

Procedure :

- Substrate Preparation : Synthesize a propargylamine derivative (e.g., N-benzylpropan-2-yn-1-amine) for alkyne-azide cycloaddition or direct coupling.

- Coupling Reaction : Employ a Pd(0)/N-heterocyclic carbene (NHC) catalyst to facilitate C–N bond formation between an adamantylboronic acid and the amine.

Advantages :

- High functional group tolerance enables late-stage adamantylation.

- Chiral NHC ligands (e.g., SIPhOH) could theoretically induce enantioselectivity, though this remains unexplored for this target.

Table 3: Palladium-Catalyzed Coupling Conditions

| Component | Specification | Source Citation |

|---|---|---|

| Catalyst | Pd(OAc)2 with NHC ligands | |

| Coupling Partner | 1-Adamantylboronic acid | |

| Solvent | Toluene, THF | |

| Additive | Cs2CO3, K3PO4 |

Comparative Analysis of Methodologies

Yield and Scalability

- Reductive Amination : Moderate yields (40–65%) but scalable with standard laboratory equipment.

- Alkylation : Lower yields (30–50%) due to steric effects; limited scalability without optimized conditions.

- Palladium Catalysis : Potentially higher yields (50–70%) but requires costly catalysts and inert conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-adamantyl)-N-benzylpropan-2-amine?

- Methodology :

- Step 1 : Bromination of adamantane to yield 1-bromoadamantane.

- Step 2 : Grignard reagent formation using magnesium in anhydrous ether.

- Step 3 : Reaction with a benzyl-substituted aldehyde (e.g., benzyl-protected propanal) to form the chiral intermediate.

- Step 4 : Amine functionalization via reductive amination or nucleophilic substitution.

- Key Considerations : The adamantyl group’s rigidity requires high-temperature conditions for coupling reactions. Catalytic systems like Pd or Ni may enhance efficiency in cross-coupling steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm adamantyl and benzyl group integration (e.g., adamantyl protons at δ 1.6–2.1 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHN: calculated 282.222).

- IR : Stretching frequencies for amine (3300–3500 cm) and adamantyl C-H bonds (2850–2900 cm) .

Q. What are the primary research applications of this compound?

- Chemistry : Chiral building block for synthesizing rigid, lipophilic analogs in drug discovery.

- Biology : Investigated for membrane permeability due to the adamantyl group’s lipid affinity.

- Medicine : Potential neuromodulatory effects via interactions with dopamine or serotonin receptors .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution (e.g., lipases) to separate enantiomers.

- Asymmetric Catalysis : Employ Pd-catalyzed allylic amination with chiral ligands (e.g., PHOX ligands) to achieve >90% enantiomeric excess .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms purity. Contradictions in optical rotation data may arise from solvent polarity .

Q. What strategies mitigate low yields in catalytic coupling steps?

- Catalyst Optimization : Screen Pd(0)/Pd(II) systems with phosphine ligands (e.g., XPhos) to stabilize intermediates.

- Solvent Effects : Use polar aprotic solvents (DMA or DMF) to enhance solubility of adamantyl intermediates.

- Temperature Control : Reactions at 80–100°C improve kinetic control, reducing side-product formation .

Q. How does the adamantyl group influence pharmacokinetic properties?

- Lipophilicity : Adamantyl increases logP by ~2.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assays).

- Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, prolonging half-life in vivo (t >6 hours in rodent models).

- Contradictions : Some studies report reduced solubility (<10 µM in PBS), requiring formulation with cyclodextrins .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported spectral data?

- Case Study : NMR shifts for the benzyl group vary (±0.1 ppm) due to solvent (CDCl vs. DMSO-d).

- Resolution : Standardize solvent and temperature conditions. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Structural and Functional Comparisons

Q. How does this compound compare to rimantadine (1-(1-adamantyl)ethanamine)?

- Structural Differences : The benzylpropan-2-amine chain introduces a flexible spacer, altering receptor binding kinetics.

- Functional Impact : Rimantadine targets influenza M2 ion channels, while the benzyl derivative shows affinity for monoamine transporters (e.g., SERT in MDCK assays) .

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating neuroactivity?

- Radioligand Binding : Screen against hDAT, hSERT, and hNET using -nisoxetine or -citalopram.

- Functional Assays : Measure uptake inhibition in HEK293 cells transfected with monoamine transporters (IC calculations).

- Controls : Compare to known uptake inhibitors (e.g., cocaine for DAT) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.